Direct Head-to-Head Comparison: GSK334429 vs GSK207040 – Binding Affinity (pKi) at Human Recombinant H3 Receptors
In a direct comparative study using identical assay conditions, GSK334429 exhibited a pKi of 9.49 ± 0.09 at human H3 receptors expressed in cerebral cortex membranes, while the structurally distinct comparator GSK207040 (a benzazepine-based H3 antagonist) demonstrated a pKi of 9.67 ± 0.06 [1]. Although both compounds are high-affinity antagonists, the 0.18 log unit difference corresponds to a 1.5-fold higher affinity for GSK207040, which may influence dose selection and target engagement kinetics in experimental paradigms.
| Evidence Dimension | Binding affinity (pKi) at human recombinant H3 receptor |
|---|---|
| Target Compound Data | pKi = 9.49 ± 0.09 |
| Comparator Or Baseline | GSK207040: pKi = 9.67 ± 0.06 |
| Quantified Difference | 0.18 log unit (1.5-fold lower affinity for GSK334429) |
| Conditions | Competition binding assay using [3H]-R-α-methylhistamine in human cerebral cortex membranes expressing recombinant H3 receptors |
Why This Matters
Procurement decisions must account for the ~1.5-fold lower binding affinity of GSK334429 relative to GSK207040, as this directly influences the concentration required to achieve equivalent receptor occupancy in vitro and in vivo.
- [1] Medhurst AD, Briggs MA, Bruton G, et al. Structurally novel histamine H3 receptor antagonists GSK207040 and GSK334429 improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats. Biochem Pharmacol. 2007;73(8):1182-1194. doi:10.1016/j.bcp.2007.01.007 View Source
